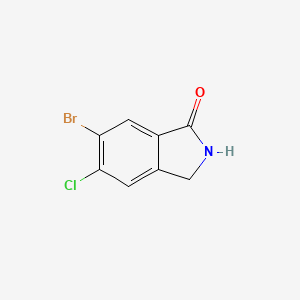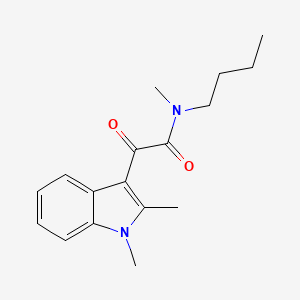
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide, also known as DMIOA, is a small molecule compound that has been studied for its potential applications in scientific research. DMIOA is a member of the oxindole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell proliferation and apoptosis. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in a variety of cellular processes including cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can protect against neurodegeneration and reduce inflammation. This compound has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is that it is a small molecule compound, which makes it easy to synthesize and modify for use in drug discovery. This compound has also been shown to have a wide range of potential applications in scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are many potential future directions for research on N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide. One area of research could be the development of new compounds based on the this compound scaffold with improved efficacy and selectivity. Another area of research could be the investigation of this compound's potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to better understand the mechanism of action of this compound and its effects on different cellular pathways.
Méthodes De Synthèse
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can be synthesized through a multi-step process involving the reaction of 3-methylindole-2-carboxylic acid with butylamine, followed by the reaction of the resulting intermediate with methyl chloroacetate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-6-11-18(3)17(21)16(20)15-12(2)19(4)14-10-8-7-9-13(14)15/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXQLKZIUCUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![ethyl 4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2792142.png)
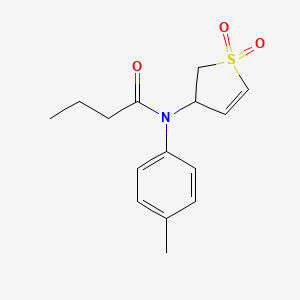
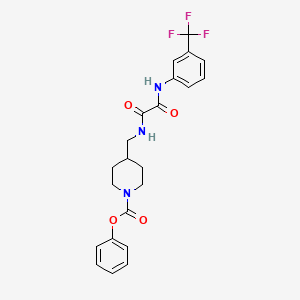
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)
![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)

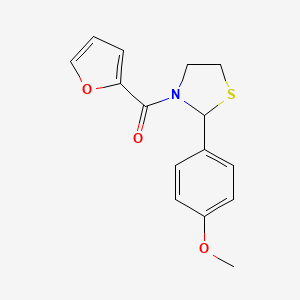
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)

![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)
